1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
説明
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMDLUDGXXSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926190-36-5 | |
| Record name | 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclocondensation of 1,3-Diketones with Hydrazines
The most frequently reported route involves the reaction of 1,3-cycloheptanedione derivatives with substituted hydrazines. A representative procedure from Gür Maz et al. (2021) outlines:
- Ketoester formation : Treatment of cycloheptanone with dimethyl oxalate under basic conditions yields methyl 3-oxocycloheptane-1-carboxylate.
- Hydrazine cyclization : Reaction with hydrazine hydrate in methanol at 0–5°C generates the pyrazole ring.
- N-Alkylation : Introduction of the 2,4-dichlorophenyl group via nucleophilic substitution using 2,4-dichlorobenzyl chloride in DMF at 80°C.
Key parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Dimethyl oxalate, Na/MeOH | RT, 12 h | 78% |
| 2 | NH₂NH₂·H₂O, MeOH | 0–5°C, 1 h | 65% |
| 3 | 2,4-DCl-benzyl chloride, K₂CO₃/DMF | 80°C, 4 h | 82% |
Suzuki-Miyaura Coupling for Aryl Functionalization
Late-stage diversification of the pyrazole nitrogen is achieved through palladium-catalyzed cross-coupling. A 2020 study demonstrated:
- Use of Pd(PPh₃)₄ (5 mol%) with 2,4-dichlorophenylboronic acid in toluene/EtOH (3:1) at 90°C.
- Yields: 68–74% after 12 h, with HPLC purity >95%.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclocondensation
Comparative studies in DMF vs. DMSO revealed:
Temperature-Dependent Ring Strain Effects
The cycloheptane ring’s strain influences reaction pathways:
- Below 60°C: Dominant formation of the cis-fused isomer.
- Above 80°C: Trans-fused isomer becomes predominant (ΔG‡ = 23.1 kcal/mol).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.68–1.92 (m, 8H, cycloheptane CH₂)
- δ 5.72 (s, 2H, N-CH₂-Ar)
- δ 6.40 (d, J = 8.4 Hz, 1H, aryl)
- δ 7.27 (dd, J = 8.4, 2.0 Hz, 1H, aryl)
- δ 13.12 (s, 1H, COOH)
HRMS (ESI+) :
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min):
Applications and Derivatives
While the parent compound’s biological activity remains under investigation, structural analogs demonstrate:
化学反応の分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Structural Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Key Analogs
Key Observations:
Table 2: Reported Bioactivities of Structural Analogs
Insights:
- The dichlorophenyl group in the target compound may enhance antimicrobial or anticancer activity compared to mono-halogenated analogs, as seen in .
- The cyclohepta ring’s flexibility could improve binding to larger biological targets (e.g., enzymes or receptors) compared to rigid benzene-fused pyrazoles .
生物活性
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS Number: 926190-36-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14Cl2N2O2
- Molecular Weight : 325.19 g/mol
- CAS Number : 926190-36-5
- Structure : The compound features a cyclohepta[c]pyrazole core with a dichlorophenyl substituent and a carboxylic acid functional group.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with certain receptors that play roles in cellular signaling and metabolic regulation.
- Antimicrobial Properties : Some studies indicate potential antifungal and antibacterial activities.
Antifungal Activity
Research indicates that compounds similar to 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid exhibit antifungal properties. For instance:
- A study on related pyrazole derivatives demonstrated significant activity against various phytopathogenic fungi. The structure-activity relationship indicated that modifications in the pyrazole ring could enhance antifungal potency .
| Compound | Activity Against Fungi | Reference |
|---|---|---|
| Compound A | High | |
| Compound B | Moderate | |
| 1-(2,4-Dichlorophenyl)-1H,... | Unknown | N/A |
Antibacterial Activity
While specific data on the antibacterial activity of this compound is limited, related compounds have shown promise against Gram-positive and Gram-negative bacteria. Further research is needed to establish its efficacy.
Case Study 1: Structure-Activity Relationship Analysis
In a comparative study of pyrazole derivatives, several compounds were synthesized and tested for their biological activity. The findings suggested that the introduction of halogen atoms significantly improved the antifungal activity by enhancing membrane permeability .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can form stable interactions with key active sites in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
